Cas no 279261-81-3 ((3-chloro-4-ethoxyphenyl)boronic acid)
(3-chloro-4-ethoxyphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Chloro-4-ethoxyphenyl)boronic acid
- 3-Chloro-4-ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
- 3-Chloro-4-ethoxybenzeneboronic acid
- 3-Chloro-4-ethoxyphenylboronic acid
- 3-Chloro-4-ethoxybenzeneboronic Acid (contains varying amounts of Anhydride)
- 3-Chloro-4-ethoxypheylboronic acid
- SBB071084
- FCH1322448
- AB15792
- VB10161
- TRA0064027
- OR13156
- N281
- BC001000
- (3-chloranyl-4-ethoxy-phenyl)boronic acid
- Boronic aci
- J-512223
- SCHEMBL2316275
- AKOS004119267
- 279261-81-3
- F16148
- CS-W015594
- Boronic acid, (3-chloro-4-ethoxyphenyl)-
- A819250
- DTXSID00395448
- (3-Chloro-4-ethoxyphenyl)boronicacid
- AS-47787
- MFCD03701556
- AMY29173
- C2664
- FT-0644331
- DB-010562
- (3-chloro-4-ethoxyphenyl)boronic acid
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- MDL: MFCD03701556
- Inchi: 1S/C8H10BClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3
- InChI Key: QZMQZKMQXURQNC-UHFFFAOYSA-N
- SMILES: ClC1C=C(B(O)O)C=CC=1OCC
Computed Properties
- Exact Mass: 200.04100
- Monoisotopic Mass: 200.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 49.7
Experimental Properties
- Color/Form: Solids
- Density: 1.27 g/cm3
- Melting Point: 234-239 °C (lit.)
- Boiling Point: 354.1±52.0 °C at 760 mmHg
- Flash Point: 168.0±30.7 °C
- PSA: 49.69000
- LogP: 0.41850
- Solubility: Not determined
(3-chloro-4-ethoxyphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 26-34-36-36/37/38
- Safety Instruction: S23; S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R26; R34; R36
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(3-chloro-4-ethoxyphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3-chloro-4-ethoxyphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 035508-5g |
3-Chloro-4-ethoxyphenylboronic acid, 95% |
279261-81-3 | 95% | 5g |
$44.00 | 2023-09-10 | |
| Matrix Scientific | 035508-25g |
3-Chloro-4-ethoxyphenylboronic acid, 95% |
279261-81-3 | 95% | 25g |
$138.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JE980-5g |
(3-chloro-4-ethoxyphenyl)boronic acid |
279261-81-3 | ≥97% | 5g |
293.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JE980-200mg |
(3-chloro-4-ethoxyphenyl)boronic acid |
279261-81-3 | ≥97% | 200mg |
60.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JE980-1g |
(3-chloro-4-ethoxyphenyl)boronic acid |
279261-81-3 | ≥97% | 1g |
110.0CNY | 2021-08-06 | |
| Matrix Scientific | 035508-1g |
3-Chloro-4-ethoxyphenylboronic acid, 95% |
279261-81-3 | 95% | 1g |
$14.00 | 2023-09-10 | |
| TRC | C370943-100mg |
3-Chloro-4-ethoxyphenylboronic acid |
279261-81-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C370943-250mg |
3-Chloro-4-ethoxyphenylboronic acid |
279261-81-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C370943-500mg |
3-Chloro-4-ethoxyphenylboronic acid |
279261-81-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C370943-1g |
3-Chloro-4-ethoxyphenylboronic acid |
279261-81-3 | 1g |
$ 98.00 | 2023-04-18 |
(3-chloro-4-ethoxyphenyl)boronic acid Suppliers
(3-chloro-4-ethoxyphenyl)boronic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on (3-chloro-4-ethoxyphenyl)boronic acid
(3-Chloro-4-Ethoxyphenyl)Boronic Acid: A Comprehensive Overview
The compound (3-chloro-4-ethoxyphenyl)boronic acid (CAS No. 279261-81-3) is a versatile and significant molecule in the field of organic chemistry, particularly in the realm of Suzuki-Miyaura coupling reactions. This boronic acid derivative has garnered considerable attention due to its unique structural properties and its wide-ranging applications in synthesizing complex organic molecules. The molecule consists of a phenyl ring substituted with a chlorine atom at the 3-position and an ethoxy group at the 4-position, with a boronic acid group (-B(OH)₂) attached directly to the aromatic ring. This combination of substituents imparts both electronic and steric effects, making it a valuable building block in modern organic synthesis.
Recent advancements in organoboron chemistry have further highlighted the importance of (3-chloro-4-ethoxyphenyl)boronic acid in constructing biologically active compounds and advanced materials. The presence of the boronic acid group allows for efficient cross-coupling reactions, enabling the synthesis of diverse aromatic systems with high precision. Researchers have exploited this property to develop novel pharmaceutical agents, agrochemicals, and functional materials with tailored properties.
One of the most notable applications of (3-chloro-4-ethoxyphenyl)boronic acid is in the synthesis of heterocyclic compounds, which are critical components in many drug molecules. For instance, studies have demonstrated its utility in constructing quinoline derivatives, which exhibit potent anti-inflammatory and anticancer activities. The ability to introduce diverse substituents at specific positions on the aromatic ring has further expanded its applicability in medicinal chemistry.
In addition to its role in drug discovery, (3-chloro-4-ethoxyphenyl)boronic acid has found applications in materials science. Its participation in Suzuki-Miyaura couplings has facilitated the synthesis of conjugated polymers with enhanced electronic properties, making them suitable for use in organic electronics such as light-emitting diodes (OLEDs) and photovoltaic devices. These materials exhibit superior charge transport characteristics, which are essential for high-performance electronic devices.
The synthesis of (3-chloro-4-ethoxyphenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent studies have focused on optimizing these synthetic routes, employing environmentally friendly methodologies that minimize waste and reduce energy consumption. For example, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process.
Another area of active research is the exploration of alternative coupling partners for (3-chloro-4-ethoxyphenyl)boronic acid to create more complex molecular architectures. By combining this boronic acid with various aryl or alkenyl halides, chemists can generate biaryl compounds with unprecedented structural diversity. These compounds are being investigated for their potential as catalysts, sensors, and advanced materials.
The stability and reactivity of (3-chloro-4-ethoxyphenyl)boronic acid under different conditions have also been extensively studied. Researchers have reported that the molecule exhibits good thermal stability and can be stored for extended periods without significant degradation. However, its reactivity can be influenced by factors such as solvent choice, pH levels, and the presence of catalysts or additives.
In conclusion, (3-chloro-4-ethoxyphenyl)boronic acid (CAS No. 279261-81-3) stands as a pivotal molecule in contemporary organic chemistry. Its unique structure, coupled with its ability to participate in versatile cross-coupling reactions, has made it an indispensable tool in synthesizing biologically active compounds and advanced materials. As research continues to uncover new applications and optimize synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.
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